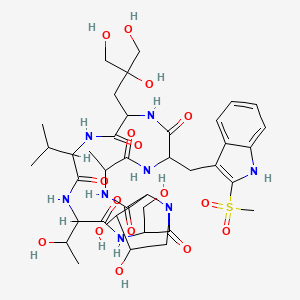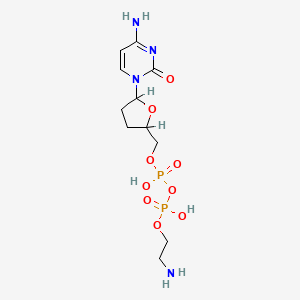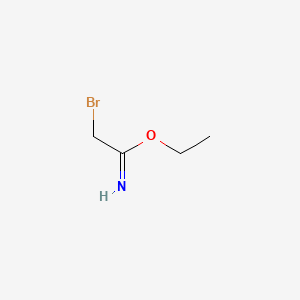
1-Phthalazinecarbonitrile
Overview
Description
1-Phthalazinecarbonitrile is a heterocyclic compound with the molecular formula C₉H₅N₃. It is a derivative of phthalazine, which is a bicyclic compound consisting of a benzene ring fused with a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phthalazinecarbonitrile can be synthesized by heating the corresponding iodo compounds with copper cyanide in pyridine for a few minutes . The reaction involves the displacement of the iodo group by the cyano group, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of copper cyanide and pyridine as key reagents. The reaction conditions typically require controlled heating to ensure the efficient conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Phthalazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine dicarboxylic acid using alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid can reduce it to form orthoxylylene diamine.
Substitution: The cyano group can be displaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid.
Substitution: Copper cyanide in pyridine.
Major Products Formed:
Oxidation: Phthalazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phthalazinecarbonitrile has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and antitumor properties.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-phthalazinecarbonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 and bind to gamma-aminobutyric acid receptors . The exact mechanism of action may vary depending on the specific application and the biological target involved.
Comparison with Similar Compounds
1-Phthalazinecarbonitrile can be compared with other similar compounds, such as:
Phthalazine: A parent compound with a similar bicyclic structure but without the cyano group.
Phthalazinone: A derivative with a keto group instead of the cyano group.
Phthalazine dicarboxylic acid: An oxidized form of phthalazine with two carboxylic acid groups.
Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
phthalazine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVARSCKGTCVGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227731 | |
| Record name | Phthalazine carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7694-81-7 | |
| Record name | Phthalazine carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalazine carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-Phthalazinecarbonitrile?
A1: this compound is an aromatic organic compound characterized by a phthalazine core with a nitrile group attached at the 1-position. The molecular formula is C9H5N3, and the molecular weight is 155.15 g/mol. [, , ]
Q2: How does this compound react with Grignard reagents?
A2: Research has shown that this compound exhibits diverse reactivity with various Grignard reagents (e.g., phenylmagnesium bromide, methylmagnesium iodide). These reactions primarily yield alkylphthalazines, with the specific products depending on the Grignard reagent used and reaction conditions. Interestingly, the reaction can also yield unexpected products such as 4-alkyl-3,4-dihydro-3-(1-phthalazinyl)-1-phthalazinecarbonitrile, showcasing a complex reaction mechanism. []
Q3: Can this compound undergo ring transformations?
A3: Yes, this compound demonstrates the ability to undergo ring transformation reactions. For instance, it participates in inverse-electron-demand Diels-Alder reactions with enamines and ynamines. This reaction pathway enables the formation of valuable naphthalene derivatives, highlighting its synthetic utility in organic chemistry. []
Q4: Are there analytical techniques available to study this compound?
A4: While specific analytical methods employed for this compound weren't detailed within the provided research, various techniques could be used to characterize and quantify it. These include: * Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy could provide structural information, while Infrared (IR) spectroscopy could identify functional groups. * Chromatography: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) could separate and quantify this compound in mixtures.* Mass Spectrometry (MS): This technique could be used to determine the compound's molecular weight and fragmentation pattern, providing further structural confirmation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)



![(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid](/img/structure/B1204173.png)


